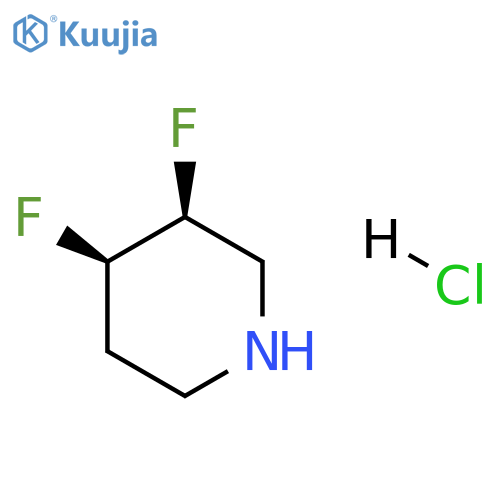Cas no 1419101-53-3 (cis-3,4-Difluoropiperidine hydrochloride)

1419101-53-3 structure
商品名:cis-3,4-Difluoropiperidine hydrochloride
CAS番号:1419101-53-3
MF:C5H10ClF2N
メガワット:157.589407444
MDL:MFCD23106087
CID:3163150
PubChem ID:72208113
cis-3,4-Difluoropiperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- cis-3,4-Difluoropiperidine hydrochloride
- trans-3,4-Difluoropiperidine hydrochloride
- AKOS037644353
- AS-51813
- (3R,4S)-3,4-Difluoropiperidine;hydrochloride
- cis-3,4-Difluoropiperidine HCl
- MFCD23106087
- 1419101-53-3
- (3R,4S)-3,4-difluoropiperidine hydrochloride
- Piperidine, 3,4-difluoro-, hydrochloride (1:1), (3R,4S)-rel-
- SCHEMBL21200724
- CS-0049725
- P13601
-
- MDL: MFCD23106087
- インチ: 1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H
- InChIKey: MKMKCRCSQCCJJO-UHFFFAOYSA-N
- ほほえんだ: Cl[H].FC1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])F
計算された属性
- せいみつぶんしりょう: 157.0469833g/mol
- どういたいしつりょう: 157.0469833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 76.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
cis-3,4-Difluoropiperidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB458982-500 mg |
cis-3,4-Difluoropiperidine HCl |
1419101-53-3 | 500MG |
€918.20 | 2022-03-01 | ||
| Chemenu | CM294352-250mg |
cis-3,4-Difluoropiperidine hydrochloride |
1419101-53-3 | 95% | 250mg |
$529 | 2022-09-29 | |
| Chemenu | CM294352-1g |
cis-3,4-Difluoropiperidine hydrochloride |
1419101-53-3 | 95% | 1g |
$1237 | 2021-08-18 | |
| Alichem | A129008160-1g |
cis-3,4-Difluoropiperidine hydrochloride |
1419101-53-3 | 95% | 1g |
1,296.54 USD | 2021-06-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121524-1G |
cis-3,4-difluoropiperidine hydrochloride |
1419101-53-3 | 97% | 1g |
¥ 6,270.00 | 2023-04-07 | |
| Chemenu | CM294352-1g |
cis-3,4-Difluoropiperidine hydrochloride |
1419101-53-3 | 95% | 1g |
$1323 | 2022-09-29 | |
| eNovation Chemicals LLC | D499136-5G |
cis-3,4-difluoropiperidine hydrochloride |
1419101-53-3 | 97% | 5g |
$3540 | 2024-07-21 | |
| Enamine | EN300-7399768-2.5g |
rac-(3R,4S)-3,4-difluoropiperidine hydrochloride |
1419101-53-3 | 95% | 2.5g |
$2100.0 | 2023-07-07 | |
| Enamine | EN300-7399768-5.0g |
rac-(3R,4S)-3,4-difluoropiperidine hydrochloride |
1419101-53-3 | 95% | 5.0g |
$3105.0 | 2023-07-07 | |
| A2B Chem LLC | AA68969-500mg |
Cis-3,4-difluoropiperidine hydrochloride |
1419101-53-3 | 95% | 500mg |
$693.00 | 2024-04-20 |
cis-3,4-Difluoropiperidine hydrochloride 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
1419101-53-3 (cis-3,4-Difluoropiperidine hydrochloride) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1189426-16-1(Sulfadiazine-13C6)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1419101-53-3)cis-3,4-Difluoropiperidine hydrochloride

清らかである:99%
はかる:5g
価格 ($):2385.0